Cas no 29511-09-9 (Benzeneacetic acid,3,4,5-trihydroxy-)

Benzeneacetic acid,3,4,5-trihydroxy- structure
29511-09-9 structure
Product Name:Benzeneacetic acid,3,4,5-trihydroxy-
CAS No:29511-09-9
MF:C8H8O5
MW:184.146122932434
CID:284199
PubChem ID:185690
Update Time:2025-04-19

Benzeneacetic acid,3,4,5-trihydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,3,4,5-trihydroxy-
    • 2-(3,4,5-trihydroxyphenyl)acetic acid
    • DTXSID60183707
    • SCHEMBL2127347
    • Acetic acid, 2-(3,4,5-trihydroxyphenyl)-
    • 2-(3,4,5-trihydroxyphenyl)aceticAcid
    • 3,4,5-trihydroxyphenylacetic acid
    • CHEMBL151429
    • 29511-09-9
    • Inchi: 1S/C8H8O5/c9-5-1-4(3-7(11)12)2-6(10)8(5)13/h1-2,9-10,13H,3H2,(H,11,12)
    • InChI Key: DOUMISZLKFGEAX-UHFFFAOYSA-N
    • SMILES: OC1C(=C(C=C(C=1)CC(=O)O)O)O

Computed Properties

  • Exact Mass: 184.03714
  • Monoisotopic Mass: 184.037
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • Density: 1.641
  • Boiling Point: 504.8°C at 760 mmHg
  • Flash Point: 273.2°C
  • Refractive Index: 1.692
  • PSA: 97.99

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